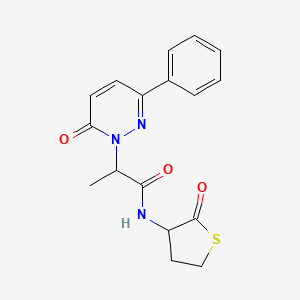
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)propanamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)propanamide represents a class of pyridazinone derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2O3. It features a dihydropyridazine ring, which is known for its role in various biological activities. The compound's structural characteristics contribute to its interactions with biological targets.
Antitumor Activity
Research has indicated that pyridazinone derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms by which this compound exerts its antitumor effects remain to be fully elucidated but may involve modulation of signaling pathways related to tumor growth and survival .
Anti-inflammatory Effects
Pyridazinone derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses. This activity suggests potential applications in treating chronic inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of pyridazinones has been documented extensively. These compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The specific antimicrobial spectrum of this compound has yet to be characterized; however, it is hypothesized that it may exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It is likely that this compound inhibits key enzymes involved in metabolic pathways relevant to cancer and inflammation.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in inflammatory and immune responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication and transcription processes.
Case Studies
Several studies have explored the pharmacological effects of related compounds:
- Study on Antitumor Activity : A study demonstrated that a related pyridazinone derivative significantly reduced tumor size in murine models by inducing apoptosis in cancer cells .
- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of a similar compound that effectively reduced edema in animal models .
- Antimicrobial Activity : A comparative study showed that pyridazinones exhibited potent antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for clinical applications in treating resistant infections .
特性
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-oxothiolan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11(16(22)18-14-9-10-24-17(14)23)20-15(21)8-7-13(19-20)12-5-3-2-4-6-12/h2-8,11,14H,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJUACOCXOTSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCSC1=O)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













